3,4-Diaminobenzimidamide

Medicinal Chemistry Chemical Synthesis Quality Control

3,4-Diaminobenzimidamide (CAS 68827-43-0, C7H10N4, MW 150.18) is a critical research intermediate for serine protease inhibitor design. Its unique 3,4-diamino substitution on the benzimidamide core creates a specific hydrogen-bonding network essential for Factor Xa and thrombin active site interactions. Incompatible substitutes like generic benzamidines (>10,000-fold potency loss) will derail programs. Offered at 97% purity to ensure reliable biological data, this scaffold enables confident SAR exploration and focused library synthesis. Ideal as a low-potency control (IC50 ~12 µM against P. carinii DHFR) in HTS campaigns.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 68827-43-0
Cat. No. B1311413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobenzimidamide
CAS68827-43-0
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=N)N)N)N
InChIInChI=1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11)
InChIKeyYQQCEOMFCLGSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminobenzimidamide (CAS 68827-43-0): A Diaminobenzimidamide Intermediate for Serine Protease Inhibitor Synthesis


3,4-Diaminobenzimidamide (CAS 68827-43-0, C7H10N4, MW 150.18) is a diaminobenzimidamide derivative characterized by a benzene ring with an amidine group and two adjacent amino substituents at the 3- and 4-positions. It is employed as a synthetic building block for the development of serine protease inhibitors and heterocyclic compounds . The compound is commercially available as a research chemical with purity specifications typically ranging from 95% to 98% .

3,4-Diaminobenzimidamide: Why Simple Benzamidine or Diaminobenzene Substitution Risks Assay Invalidation


3,4-Diaminobenzimidamide is not interchangeable with simpler benzamidines or other diaminobenzene derivatives. Its specific 3,4-diamino substitution pattern on the benzimidamide core creates a unique hydrogen-bonding network and electronic profile critical for specific serine protease active site interactions . Substitution with a generic benzamidine, a 2,3-diaminobenzimidamide, or a mono-amino variant can lead to a complete loss of inhibitory activity, as demonstrated by the over 10,000-fold decrease in potency observed when comparing this diamino scaffold to non-substituted benzamidines in certain enzyme assays [1]. The precise positioning of the amino groups is essential for replicating the guanidino-binding interactions required for target engagement in anticoagulant and other protease inhibitor programs.

3,4-Diaminobenzimidamide: Quantified Differentiation in Purity, Yield, and Target Engagement


High Purity Enables Reproducible Structure-Activity Relationship (SAR) Studies

3,4-Diaminobenzimidamide is commercially available with a high minimum purity specification of 98% (HPLC) from suppliers like AKSci . This level of purity is essential for quantitative structure-activity relationship (SAR) studies, where even minor impurities can significantly skew biological assay results. In comparison, other suppliers offer the compound at a lower baseline purity of 95% or 97%, which may require additional purification steps before use [1].

Medicinal Chemistry Chemical Synthesis Quality Control

Moderate DHFR Inhibition Provides a Defined Selectivity Benchmark for Library Screening

In a standardized enzymatic assay, 3,4-Diaminobenzimidamide inhibited dihydrofolate reductase (DHFR) from Pneumocystis carinii with an IC50 of 12,000 nM [1]. This moderate inhibitory activity establishes a useful baseline for selectivity profiling when screening compound libraries for novel DHFR inhibitors. For context, the clinical DHFR inhibitor trimethoprim exhibits an IC50 in the low nanomolar range against the same target, while structurally simpler benzamidines are essentially inactive, highlighting the importance of the 3,4-diamino substitution pattern for any measurable activity [2].

Enzymology Infectious Disease Drug Discovery

Improved Synthetic Efficiency: Novel One-Pot Route Achieves 85% Yield

A novel one-pot synthesis for 3,4-Diaminobenzimidamide, reported in a 2024 publication, achieves an 85% yield with improved atom economy compared to traditional multi-step routes [1]. While direct comparative data to a specific previous method is not provided, this represents a significant advance over typical yields for diaminobenzimidamides, which often fall below 60% due to purification challenges and side reactions. This higher-yielding route offers a more sustainable and cost-effective supply chain for procurement.

Process Chemistry Green Chemistry Synthetic Methodology

Predicted Physicochemical Profile Guides Formulation and Solubility Strategies

3,4-Diaminobenzimidamide exhibits a calculated consensus Log P of 0.0 and a topological polar surface area (TPSA) of 102 Ų [1]. These predicted properties place it at the threshold of Lipinski's Rule of Five, suggesting moderate oral bioavailability potential but highlighting potential solubility challenges. This contrasts with more lipophilic benzamidine derivatives (e.g., those with Log P > 2) which may exhibit better membrane permeability but higher off-target binding. The compound's predicted aqueous solubility of ~22 mg/mL (ESOL method) provides a practical starting point for selecting formulation vehicles .

ADME Formulation Science Computational Chemistry

3,4-Diaminobenzimidamide: Optimal Procurement and Deployment Scenarios


Lead Optimization for Factor Xa and Serine Protease Inhibitors

This compound is ideally suited as a core scaffold for synthesizing focused libraries of serine protease inhibitors, particularly those targeting Factor Xa and thrombin in anticoagulant drug discovery programs. Its moderate activity against DHFR [1] and known activity against serine proteases provide a defined starting point for SAR exploration. The high purity (98%) ensures that observed biological activity is attributed to the intended compound, minimizing false hits from impurities.

Synthesis of Heterocyclic Building Blocks via Condensation Chemistry

The 3,4-diamino substitution pattern and the amidine group make this compound a versatile intermediate for constructing benzimidazoles and other nitrogen-containing heterocycles. The high-yielding one-pot synthesis [2] makes it economically viable for generating multi-gram quantities of advanced intermediates. The compound's predicted solubility profile guides reaction solvent selection.

Establishing Baseline Activity in High-Throughput Screening (HTS) Assays

Given its well-defined, moderate IC50 of 12,000 nM against P. carinii DHFR [1], 3,4-Diaminobenzimidamide can be employed as a reliable low-potency control in HTS campaigns. It helps define the assay's lower limit of detection and calibrate the dynamic range of the screen, ensuring that weak but potentially valuable hits are not missed. This is particularly valuable when screening large compound collections against novel or challenging enzyme targets.

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